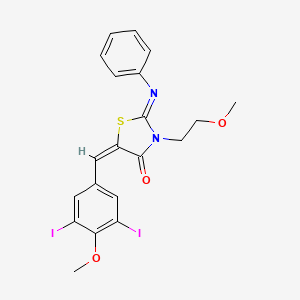
(2Z,5E)-5-(3,5-diiodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes iodine atoms, methoxy groups, and a thiazolanone ring. Its molecular formula is C20H18I2N2O3S, and it has a molecular weight of 620.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one typically involves the condensation of 3,5-diiodo-4-methoxybenzaldehyde with 3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one under specific conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogens or functional groups in place of the iodine atoms.
科学的研究の応用
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
2-[(3,5-Diiodo-4-methoxyphenyl)methylidene]propanedinitrile: Shares the diiodo and methoxyphenyl groups but differs in the rest of the structure.
5-Methylidene-3,5-dihydro-4H-imidazol-4-ones: Similar in having a methylidene group but differs in the core ring structure.
Uniqueness
5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one is unique due to its combination of iodine atoms, methoxy groups, and a thiazolanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
特性
分子式 |
C20H18I2N2O3S |
|---|---|
分子量 |
620.2 g/mol |
IUPAC名 |
(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18I2N2O3S/c1-26-9-8-24-19(25)17(28-20(24)23-14-6-4-3-5-7-14)12-13-10-15(21)18(27-2)16(22)11-13/h3-7,10-12H,8-9H2,1-2H3/b17-12+,23-20? |
InChIキー |
LUTMLALJKNZBIP-MJEQIIAOSA-N |
異性体SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)I)/SC1=NC3=CC=CC=C3 |
正規SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)I)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10894209.png)
![Azepan-1-yl[6-methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10894210.png)

![3-(4-methylphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894217.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894218.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10894220.png)
![6-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894224.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B10894226.png)
![2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10894230.png)
![N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B10894233.png)

![Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B10894237.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10894259.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
